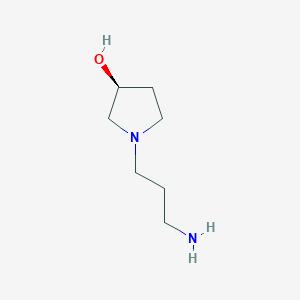

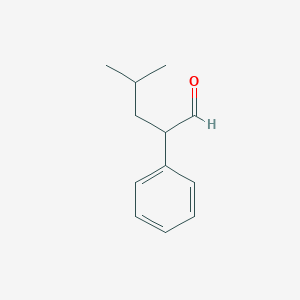

![molecular formula C13H21IO3 B2559625 Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate CAS No. 2416236-80-9](/img/structure/B2559625.png)

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C12H20INO3 . It has a molecular weight of 353.20 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is involved in intricate synthetic pathways yielding complex molecular structures. For instance, the compound has been synthesized as a cyclic amino acid ester through an intramolecular lactonization reaction. Its structure was elucidated using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, demonstrating a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio within the crystal (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

The compound's derivatives have been studied for their behavior under photochemical and thermal conditions. Research on spirooxaziridines, closely related compounds, has provided evidence supporting the stereoelectronic theory, which explains regioselectivities observed in these rearrangements. This insight is crucial for understanding the chemical behavior of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate derivatives under various conditions (Lattes et al., 1982).

Potential in Material Science

In material science, derivatives of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate show promising applications. For instance, benzothiazole-modified carbazole derivatives, which can be related to the structural motifs of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate, have been synthesized and found to form organogels capable of emitting strong blue light. These materials have potential use as fluorescent sensory materials for detecting acid vapors, highlighting the versatility of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate derivatives in developing new chemosensors (Sun et al., 2015).

Environmental Applications

Interestingly, studies related to the environmental fate of gasoline oxygenates, though not directly involving tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate, provide context for understanding the broader environmental implications of related organic compounds. The research focuses on the anaerobic biodegradation of gasoline oxygenates, emphasizing the need for evaluating the environmental and health risks associated with these compounds' use and their potential biodegradation pathways (Suflita & Mormile, 1993).

Propriétés

IUPAC Name |

tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21IO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCGKJKZEKJGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

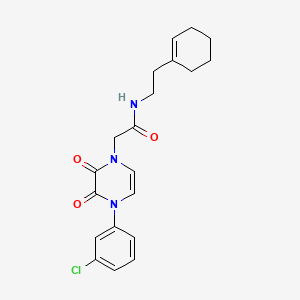

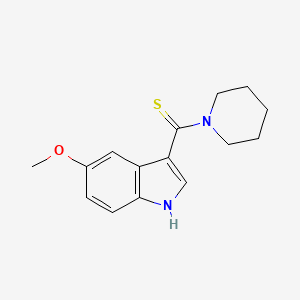

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

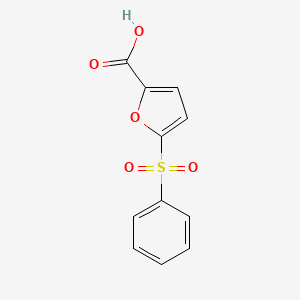

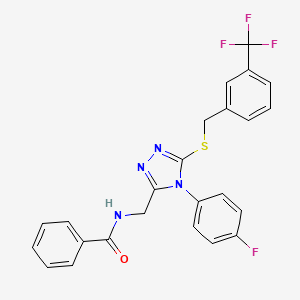

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

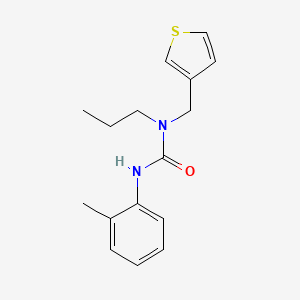

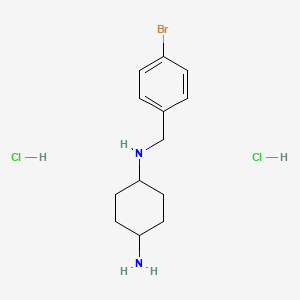

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)